E3 ligase Ligand 24
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Overview
Description
E3 ligase Ligand 24 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This compound is particularly significant in the field of targeted protein degradation, where it is used in the development of proteolysis-targeting chimeras (PROTACs) to selectively degrade disease-related proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 24 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by functionalization to introduce specific binding groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand 24 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
E3 ligase Ligand 24 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and in the study of reaction mechanisms.
Medicine: Employed in the development of PROTACs for targeted protein degradation, offering potential therapeutic strategies for diseases such as cancer
Industry: Utilized in the production of pharmaceuticals and in the development of new chemical processes.
Mechanism of Action
E3 ligase Ligand 24 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin to target proteins. This process involves the formation of a ternary complex, where the ligand brings the E3 ligase and the target protein into close proximity. The ubiquitinated target protein is then recognized and degraded by the proteasome. This mechanism is crucial for regulating protein levels and maintaining cellular function .
Comparison with Similar Compounds
E3 ligase Ligand 24 can be compared with other similar compounds, such as:
Nutlin: Binds to MDM2 and disrupts the MDM2-p53 interaction.
Idasanutlin: Another MDM2 binder with similar properties to Nutlin.
Cereblon Ligands: Used in the development of PROTACs targeting cereblon.
This compound is unique due to its specific binding affinity and the ability to form stable ternary complexes, making it a valuable tool in targeted protein degradation .
Properties
Molecular Formula |
C21H26Cl2N4O5S |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
1-[2-[(3,4-dichloro-2,7a-dihydro-1H-indol-7-yl)sulfamoyl]-4-methyl-2,3-dihydrofuran-5-carbonyl]-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H26Cl2N4O5S/c1-11-9-16(32-19(11)21(29)27-7-5-12(6-8-27)20(28)24-2)33(30,31)26-15-4-3-13(22)17-14(23)10-25-18(15)17/h3-4,12,16,18,25-26H,5-10H2,1-2H3,(H,24,28) |
InChI Key |
LHJCXLWOHHAVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(C1)S(=O)(=O)NC2=CC=C(C3=C(CNC23)Cl)Cl)C(=O)N4CCC(CC4)C(=O)NC |
Origin of Product |
United States |
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